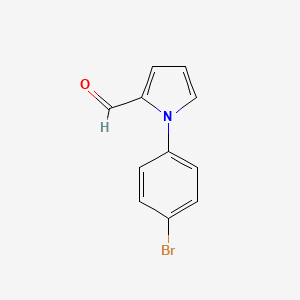

1-(4-Bromophenyl)-1h-pyrrole-2-carbaldehyde

描述

1-(4-Bromophenyl)-1H-pyrrole-2-carbaldehyde (CAS 30186-40-4) is a halogenated pyrrole-carbaldehyde derivative characterized by a bromine substituent at the para position of the phenyl ring attached to the pyrrole nitrogen. The compound’s structure combines a pyrrole ring (a five-membered aromatic heterocycle) with an aldehyde group at the 2-position and a 4-bromophenyl substituent at the 1-position. This configuration confers unique electronic and steric properties, making it valuable in organic synthesis, particularly as an intermediate in pharmaceuticals and materials science. Its molecular formula is $ \text{C}{11}\text{H}8\text{BrNO} $, with a molecular weight of 266.10 g/mol .

属性

IUPAC Name |

1-(4-bromophenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-9-3-5-10(6-4-9)13-7-1-2-11(13)8-14/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRHGANONCNBUHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-1h-pyrrole-2-carbaldehyde typically involves the condensation of 4-bromobenzaldehyde with pyrrole under acidic conditions. One common method is the Vilsmeier-Haack reaction, where 4-bromobenzaldehyde reacts with pyrrole in the presence of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

化学反应分析

Types of Reactions: 1-(4-Bromophenyl)-1h-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, or other reducing agents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

Oxidation: 1-(4-Bromophenyl)-1h-pyrrole-2-carboxylic acid.

Reduction: 1-(4-Bromophenyl)-1h-pyrrole-2-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

1-(4-Bromophenyl)-1h-pyrrole-2-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 1-(4-Bromophenyl)-1h-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromophenyl and pyrrole moieties can influence its binding affinity and specificity towards these targets.

相似化合物的比较

Substituent Variations on the Phenyl Ring

The electronic and steric effects of substituents on the phenyl ring significantly influence reactivity, solubility, and biological activity. Key analogs include:

Key Observations :

生物活性

1-(4-Bromophenyl)-1H-pyrrole-2-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships, and relevant case studies.

- Molecular Formula : C11H8BrNO

- Molecular Weight : 250.09 g/mol

- Structure : The compound features a pyrrole ring substituted with a bromophenyl group and an aldehyde functional group.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to pyrrole derivatives, including this compound.

- Antibacterial Effects :

- A study demonstrated that pyrrole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents, such as bromine, enhances the bioactivity of these compounds. For instance, derivatives with MIC values ranging from 0.0039 to 0.025 mg/mL were noted to be particularly effective against Staphylococcus aureus and Escherichia coli .

- Table 1 summarizes the MIC values of various pyrrole derivatives:

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.01 | Staphylococcus aureus |

| Pyrrole derivative A | 0.025 | Escherichia coli |

| Pyrrole derivative B | 0.0039 | Staphylococcus aureus |

- Antifungal Activity :

Anticancer Activity

Recent investigations into the anticancer potential of pyrrole derivatives have highlighted their ability to inhibit cancer cell proliferation by targeting specific pathways.

- MDM2-p53 Interaction : Compounds similar to this compound have been studied for their ability to inhibit the MDM2-p53 interaction, which is crucial in many cancer types. Binding assays showed that certain pyrrole derivatives could effectively disrupt this interaction, leading to increased p53 activity and subsequent apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Substituents : The presence of electron-withdrawing groups like bromine enhances the compound's reactivity and biological efficacy. Studies indicate that modifications at the phenyl ring can significantly affect antimicrobial potency.

- Pyrrole Ring : The core pyrrole structure is essential for maintaining biological activity; alterations to this ring can lead to diminished effects.

Case Study 1: Synthesis and Evaluation

A recent study synthesized various pyrrole derivatives, including those with bromine substitutions, and evaluated their antibacterial properties. The findings indicated that compounds with halogenated phenyl groups exhibited enhanced antimicrobial activities compared to their non-halogenated counterparts .

Case Study 2: Anticancer Evaluation

Another study focused on evaluating the anticancer potential of pyrrole-based compounds in vitro. The results showed that certain derivatives could induce apoptosis in cancer cell lines by modulating p53 pathways, highlighting the therapeutic potential of pyrrole derivatives in oncology .

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(4-Bromophenyl)-1H-pyrrole-2-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : A stepwise approach is critical. Begin with Ullmann coupling or Suzuki-Miyaura cross-coupling to introduce the 4-bromophenyl group to the pyrrole core. Optimize catalyst systems (e.g., Pd(PPh₃)₄ for Suzuki reactions) and solvent polarity (DMF or THF) to enhance yield. For aldehyde functionalization, Vilsmeier-Haack formylation under controlled temperatures (0–5°C) can minimize side reactions. Monitor progress via TLC and purify using column chromatography (silica gel, hexane/ethyl acetate gradient). Yields >85% are achievable with rigorous exclusion of moisture .

Q. Which spectroscopic techniques are essential for structural validation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regiochemistry of the pyrrole ring and aldehyde proton (δ ~9.8–10.2 ppm). Compare with analogs like 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde to identify substituent effects .

- IR Spectroscopy : Detect the aldehyde C=O stretch (~1680–1700 cm⁻¹) and pyrrole ring vibrations (~3100 cm⁻¹ for C-H) .

- X-ray Crystallography : Resolve ambiguities in molecular geometry; prior studies on bromophenyl-pyrazole derivatives demonstrate precise bond-length analysis (e.g., C-Br = ~1.89 Å) .

Q. What precautions are necessary to maintain compound stability during storage?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Use desiccants (silica gel) to mitigate hydrolysis of the aldehyde group. Regularly assess purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does the 4-bromophenyl substituent influence the electronic properties and reactivity of the pyrrole-2-carbaldehyde moiety?

- Methodological Answer : The electron-withdrawing bromine atom increases electrophilicity at the aldehyde carbon, enhancing reactivity in nucleophilic additions (e.g., Grignard reactions). Computational analysis (DFT) can quantify substituent effects: calculate HOMO/LUMO energies using Gaussian09 with B3LYP/6-31G(d) basis sets. Compare with fluorophenyl analogs ( ) to isolate electronic vs. steric contributions .

Q. How can researchers resolve contradictions in biological activity data for derivatives across cancer cell lines?

- Methodological Answer :

- Standardized Assays : Use identical cell lines (e.g., MCF-7, HeLa) and incubation times. Validate cytotoxicity via MTT assays with triplicate measurements.

- SAR Analysis : Synthesize derivatives with varied substituents (e.g., 4-ethoxyphenyl, ) to isolate structural determinants of activity.

- Statistical Modeling : Apply multivariate regression to correlate logP, polar surface area, and IC₅₀ values. Address batch-to-batch variability via QC protocols (e.g., elemental analysis) .

Q. What strategies mitigate side reactions (e.g., over-oxidation or dimerization) during synthesis?

- Methodological Answer :

- Temperature Control : Maintain –10°C during formylation to prevent aldehyde oxidation.

- Protecting Groups : Temporarily protect the pyrrole nitrogen with tert-butoxycarbonyl (Boc) to block undesired electrophilic substitutions.

- Catalyst Screening : Test Pd/C vs. Pd(OAc)₂ in coupling steps; ligand additives (e.g., PPh₃) can suppress homocoupling byproducts .

Q. How can computational models predict regioselectivity in electrophilic substitutions on the pyrrole ring?

- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate electrophile (e.g., NO₂⁺) attack at C3 vs. C5 positions. Validate with Fukui indices (f⁺) from DFT calculations. Experimental verification: Nitrate the compound (HNO₃/AcOH) and analyze product ratios via ¹H NMR .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for similar bromophenyl-pyrrole derivatives: How to address?

- Methodological Answer :

- Purity Verification : Re-crystallize from ethanol/water and confirm purity via DSC (differential scanning calorimetry).

- Polymorphism Screening : Perform XRPD (X-ray powder diffraction) to detect crystalline forms.

- Literature Comparison : Cross-reference with structurally related compounds (e.g., 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, m.p. 192–193°C) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。